Product packaging for (2-Cyclopropyl-ethyl)-isobutyl-amine(Cat. No.:)

(2-Cyclopropyl-ethyl)-isobutyl-amine

Cat. No.: B13292460
M. Wt: 141.25 g/mol
InChI Key: YKWMKJOFZQQFOT-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-ethyl)-isobutyl-amine is an organic amine compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . This structure, featuring a cyclopropyl moiety and an isobutyl chain, is of significant interest in medicinal chemistry and industrial research. The cyclopropyl group is a known pharmacophore in drug discovery, often used to fine-tune the properties of lead compounds . This amine serves as a valuable building block in organic synthesis and pharmaceutical R&D. Compounds with cyclopropylamine structures have been investigated for various biological activities and are key intermediates in the synthesis of more complex molecules . In industrial contexts, structurally similar amine compounds are utilized as neutralizers in the formulation of low-VOC coatings, paints, and cleaning agents, highlighting their functional versatility beyond pharmaceutical applications . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory settings by qualified professionals. Handle with appropriate precautions, as amine compounds can form explosive mixtures with air and may react with strong oxidizers and acids .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13292460 (2-Cyclopropyl-ethyl)-isobutyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(2-cyclopropylethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H19N/c1-8(2)7-10-6-5-9-3-4-9/h8-10H,3-7H2,1-2H3

InChI Key

YKWMKJOFZQQFOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1CC1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Cyclopropyl Ethyl Isobutyl Amine

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For (2-Cyclopropyl-ethyl)-isobutyl-amine, the most logical disconnections are at the carbon-nitrogen bonds.

Two primary retrosynthetic disconnections can be considered:

Disconnection A: Cleavage of the bond between the nitrogen and the isobutyl group. This leads to isobutylamine (B53898) and a suitable electrophile containing the 2-cyclopropyl-ethyl moiety, such as a 2-cyclopropyl-ethyl halide or aldehyde.

Disconnection B: Cleavage of the bond between the nitrogen and the 2-cyclopropyl-ethyl group. This pathway suggests 2-cyclopropyl-ethanamine and an isobutyl-containing electrophile, like isobutyl halide or isobutyraldehyde (B47883), as the precursors.

These two approaches form the basis for the synthetic strategies discussed in the following sections, primarily focusing on alkylation and reductive amination protocols.

Direct Synthesis Routes via Alkylation

Direct alkylation involves the formation of the C-N bond through the reaction of an amine with an alkylating agent, typically an alkyl halide.

Alkylation of Isobutylamine with Cyclopropyl-Ethyl Halides

This approach follows Disconnection A and involves the nucleophilic substitution of a halide by isobutylamine. The key challenge in this method is controlling the degree of alkylation, as the secondary amine product can further react with the alkyl halide to form a tertiary amine. wikipedia.orgfishersci.co.uk

The reaction can be represented as follows:

(CH₃)₂CHCH₂NH₂ + X-CH₂CH₂-c-C₃H₅ → (CH₃)₂CHCH₂NHCH₂CH₂-c-C₃H₅ + HX

Where X is a halogen (Br, I).

To favor mono-alkylation, a significant excess of isobutylamine can be used to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk

Table 1: Comparison of Leaving Groups for Alkylation

Leaving GroupReactivityConsiderations
Iodide (I)HighMore reactive, leading to faster reaction rates but potentially lower selectivity.
Bromide (Br)ModerateGood balance of reactivity and stability.
Tosylate (OTs)HighExcellent leaving group, often used when halides are not suitable.

Exhaustive Methylation and Controlled Alkylation Strategies

While exhaustive methylation is a process that leads to quaternary ammonium (B1175870) salts and is primarily used in Hofmann elimination, the principles of controlling alkylation are relevant here. organic-chemistry.org The main goal is to prevent the overalkylation of the primary amine. Strategies to achieve selective mono-alkylation include:

Use of a Large Excess of the Primary Amine: As mentioned, this shifts the equilibrium towards the formation of the secondary amine.

Use of Protecting Groups: The primary amine can be protected, then alkylated, and subsequently deprotected. However, this adds extra steps to the synthesis.

Specialized Reagents and Conditions: Certain catalytic systems and reaction conditions have been developed to favor mono-alkylation. rsc.orgacs.org For instance, using amine hydrobromides and alkyl bromides under controlled pH can selectively deprotonate the primary amine for reaction while keeping the secondary amine product protonated and unreactive. rsc.org

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.comunl.edu It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers good control over the degree of substitution.

Following the retrosynthetic disconnections, two reductive amination pathways are possible:

Pathway 1 (from Disconnection A): Reaction of cyclopropylacetaldehyde with isobutylamine. (c-C₃H₅)CH₂CHO + (CH₃)₂CHCH₂NH₂ → [(c-C₃H₅)CH₂CH=NCH₂(CH)₂(CH₃)] → (c-C₃H₅)CH₂CH₂NHCH₂(CH)₂(CH₃)

Pathway 2 (from Disconnection B): Reaction of isobutyraldehyde with 2-cyclopropylethanamine. (CH₃)₂CHCHO + (c-C₃H₅)CH₂CH₂NH₂ → [(CH₃)₂CHCH=NCH₂CH₂(c-C₃H₅)] → (CH₃)₂CHCH₂NHCH₂CH₂(c-C₃H₅)

A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reducing agent can influence the reaction conditions and functional group tolerance.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium borohydride (B1222165) (NaBH₄)Mild, selective, and commonly used.
Sodium cyanoborohydride (NaBH₃CN)More selective for imines over carbonyls, effective under mildly acidic conditions.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild and effective, often used for reductive aminations.
Catalytic Hydrogenation (H₂/catalyst)Effective but may require higher pressures and temperatures.

Alternative Amine Formation Reactions

Curtius Degradation Preceded by Cyclopropyl-Ethyl Carboxylic Acid Synthesis

The Curtius rearrangement is a method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. longdom.org To synthesize this compound using this approach, one would first need to prepare 2-cyclopropylethanamine via the Curtius rearrangement of 3-cyclopropylpropanoic acid. The resulting primary amine can then be alkylated with an isobutyl halide.

The synthesis of 3-cyclopropylpropanoic acid is a necessary precursor step. This can be achieved through various methods, such as the malonic ester synthesis with cyclopropylmethyl bromide.

The Curtius rearrangement proceeds through the following steps:

Carboxylic Acid to Acyl Chloride: 3-cyclopropylpropanoic acid is converted to its acyl chloride, for example, using thionyl chloride (SOCl₂).

Acyl Chloride to Acyl Azide (B81097): The acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form 3-cyclopropylpropanoyl azide.

Thermal Rearrangement: The acyl azide is heated, causing it to rearrange to an isocyanate with the loss of nitrogen gas.

Hydrolysis to Amine: The resulting isocyanate is then hydrolyzed, typically with aqueous acid, to yield 2-cyclopropylethanamine.

Once 2-cyclopropylethanamine is synthesized, it can be reacted with an isobutyl halide via direct alkylation, as described in section 2.2, to yield the final product.

Electro-Induced Hofmann Rearrangement from Corresponding Amides

The Hofmann rearrangement, a well-established method for converting amides to amines, can be adapted using electrochemical conditions to yield cyclopropylamines. This electro-induced variant offers a practical alternative to traditional Hofmann reactions, which often employ harsh reagents. The reaction proceeds by the electrochemical oxidation of a primary amide in the presence of a halide source, leading to the formation of an N-haloamide intermediate. Subsequent electrochemical reduction of this intermediate initiates the rearrangement to an isocyanate, which is then hydrolyzed to the corresponding amine with one less carbon atom.

In the context of synthesizing a precursor to this compound, a relevant amide such as 3-cyclopropylpropanamide (B3394753) could be subjected to these conditions. The process is typically carried out in an undivided electrochemical cell under galvanostatic conditions. This method has been shown to be effective for a range of cyclopropyl (B3062369) amides, providing the corresponding amines in yields from 23% to 94%. nih.gov This approach is complementary to existing methods for accessing versatile cyclopropylamines. nih.gov

Stereoselective and Asymmetric Synthesis Considerations

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmaceutical intermediates. For this compound, stereoselectivity can be introduced at various stages, including the formation of chiral amine precursors or during the construction of the cyclopropane (B1198618) ring.

Enantioselective Hydrogenation Approaches for Chiral Amine Precursors

Asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing chiral amines. bac-lac.gc.ca This strategy is widely used on an industrial scale. bac-lac.gc.ca For the synthesis of a chiral precursor to this compound, an appropriate imine, such as one derived from a cyclopropyl-containing ketone, could be subjected to asymmetric hydrogenation. The success of this approach hinges on the use of chiral transition metal catalysts, often based on iridium or rhodium, with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine. Significant advancements in this field have led to the development of highly enantioselective palladium-catalyzed hydrogenations, sometimes activated by a Brønsted acid. organic-chemistry.org

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Iridium-based catalystsIminesHigh organic-chemistry.org
Rhodium-based catalystsImines, EnamidesHigh google.com
Palladium with Chiral LigandCyclic Imines86-95% organic-chemistry.org

Diastereoselective Cyclopropane Formation and Subsequent Amination

The stereochemistry of the cyclopropane ring can be controlled during its formation. Diastereoselective cyclopropanation reactions can be employed to create substituted cyclopropanes with a defined relative stereochemistry. google.comgoogle.com For instance, rhodium-catalyzed decomposition of diazoacetates in the presence of an alkene is a powerful method for cyclopropanation that can achieve high trans-selectivity. google.com

Following the diastereoselective formation of a functionalized cyclopropane, a subsequent amination step would be required to introduce the isobutylamino group. This could be achieved through several methods. For example, if the cyclopropane intermediate bears a leaving group, such as a halide or a tosylate, nucleophilic substitution with isobutylamine can be performed. fishersci.co.uk Alternatively, if the intermediate is a carboxylic acid, it can be converted to an acyl azide and subjected to a Curtius rearrangement to yield the amine. longdom.org Reductive amination of a cyclopropyl-containing aldehyde or ketone with isobutylamine is another viable route. organic-chemistry.org

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound relies on the availability of key intermediates that form the cyclopropyl-ethyl and isobutyl moieties.

Construction of the 2-Cyclopropyl-ethyl Moiety

The 2-cyclopropyl-ethyl fragment can be constructed through various synthetic routes. One common approach involves the use of cyclopropyl methyl ketone as a starting material. pearson.com This ketone can undergo a variety of transformations. For example, it can be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the two-carbon ethyl chain. The resulting unsaturated system can then be reduced to the saturated ethyl group.

Another strategy involves the cyclopropanation of a suitable alkene precursor. For instance, the reaction of an alkene with a carbene or carbenoid, often generated from a diazo compound or diiodomethane, can form the cyclopropane ring. longdom.org The starting alkene would already contain the ethyl fragment or a precursor to it.

A further method involves the ring-opening of a cyclobutane (B1203170) derivative. Certain cyclobutanones can undergo rearrangement to form cyclopropyl-containing compounds. researchgate.net Additionally, the synthesis of trans-2-substituted-cyclopropylamines has been achieved with high diastereoselectivity from readily available α-chloroaldehydes. chemrxiv.org

Starting MaterialKey TransformationResulting Moiety
Cyclopropyl methyl ketoneWittig/Horner-Wadsworth-Emmons & Reduction2-Cyclopropyl-ethyl
AlkeneCyclopropanation2-Cyclopropyl-ethyl
α-ChloroaldehydeReaction with a zinc homoenolate and an amineSubstituted cyclopropylamine (B47189)

Preparation of Functionalized Isobutyl Moieties

The isobutyl portion of the target molecule can be introduced using a functionalized isobutyl synthon. A straightforward approach is the use of isobutylamine itself in a nucleophilic substitution or reductive amination reaction. organic-chemistry.orgfishersci.co.uk

Alternatively, a functionalized isobutyl group, such as isobutyl bromide, can be prepared from isobutanol by reaction with a hydrobromic acid. google.com This isobutyl halide can then be used to alkylate a suitable amine precursor. fishersci.co.uk The direct alkylation of amines can sometimes lead to overalkylation, so alternative methods like the Gabriel synthesis, which utilizes phthalimide, can be employed to ensure the formation of a primary amine, which can then be further functionalized. libretexts.org

Another strategy is the reductive amination of isobutyraldehyde with a primary amine containing the 2-cyclopropyl-ethyl moiety. organic-chemistry.org This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. libretexts.org

PrecursorReagent/ReactionFunctionalized Moiety
IsobutanolHydrobromic acidIsobutyl bromide
IsobutyraldehydeAmine, Reducing agentN-Isobutyl amine
PhthalimideIsobutyl halide, then hydrolysisIsobutylamine

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl Ethyl Isobutyl Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of (2-Cyclopropyl-ethyl)-isobutyl-amine is central to its chemical reactivity, imparting nucleophilic and basic properties.

Nucleophilic Character and Basicity Studies

The nucleophilicity of the amine is also a key feature. The nitrogen atom can readily attack electron-deficient centers, participating in a wide range of nucleophilic substitution and addition reactions. The steric hindrance around the nitrogen, due to the isobutyl and cyclopropyl-ethyl groups, may slightly modulate its nucleophilic strength compared to less hindered secondary amines.

Acylation Reactions and Amide Derivatives Formation

This compound readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N,N-disubstituted amides. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net

For instance, the reaction with acetyl chloride would yield N-(2-cyclopropylethyl)-N-isobutylacetamide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The resulting amides are stable compounds and represent a common class of derivatives for this amine.

Table 1: Examples of Acylation Reactions
Acylating AgentProductReaction Type
Acetyl ChlorideN-(2-cyclopropylethyl)-N-isobutylacetamideNucleophilic Acyl Substitution
Acetic AnhydrideN-(2-cyclopropylethyl)-N-isobutylacetamideNucleophilic Acyl Substitution
Benzoyl ChlorideN-Benzoyl-(2-cyclopropylethyl)-isobutylamineNucleophilic Acyl Substitution

Formation of Imines and Enamines with Carbonyl Compounds

As a secondary amine, this compound reacts with aldehydes and ketones to form enamines. The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion. Since the nitrogen in a secondary amine does not have a proton to lose to form a neutral imine, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond, characteristic of an enamine.

The specific enamine formed would depend on the structure of the carbonyl compound used. For example, reaction with acetone (B3395972) would yield N-(2-cyclopropylethyl)-N-isobutylprop-1-en-2-amine. These enamines are useful synthetic intermediates due to the nucleophilic character of the α-carbon.

Table 2: Reaction with Carbonyl Compounds
Carbonyl CompoundIntermediateFinal Product Type
Aldehyde (e.g., Benzaldehyde)CarbinolamineEnamine
Ketone (e.g., Acetone)CarbinolamineEnamine

Reactivity with Electrophilic Reagents and Functionalization

The nucleophilic nitrogen of this compound reacts with a variety of electrophilic reagents. Alkylation, for instance with alkyl halides like ethyl iodide, can occur to form a tertiary amine. libretexts.orgsciencemadness.org However, such reactions with primary and secondary amines can sometimes be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. libretexts.orglibretexts.org

The amine can also react with other electrophiles, such as epoxides, leading to ring-opening and the formation of amino alcohols. The regioselectivity of the epoxide ring-opening would be influenced by steric and electronic factors of both the amine and the epoxide.

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring in this compound is a source of chemical reactivity due to its inherent ring strain.

Strain-Release Reactions of the Cyclopropane Ring

The cyclopropane ring can undergo ring-opening reactions under certain conditions, driven by the release of approximately 27 kcal/mol of ring strain. These reactions can be initiated by various means, including acid catalysis or radical pathways.

Acid-catalyzed ring-opening of cyclopropanes typically occurs when the ring is activated by an adjacent functional group that can stabilize a developing positive charge. nih.govnih.gov In the case of this compound, protonation of the amine group could potentially facilitate ring-opening under strong acidic conditions, although this would depend on the specific reaction conditions. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocationic intermediates.

Catalytic hydrogenation can also lead to the opening of the cyclopropane ring, typically under more forcing conditions than those required for the reduction of alkenes or alkynes. researchgate.nettcichemicals.com This process would result in the formation of a propane (B168953) derivative.

It is important to note that the reactivity of the cyclopropyl group in this specific molecule, which is not directly attached to a donor or acceptor group, is generally lower than that of more "activated" cyclopropanes. nih.gov Therefore, more strenuous conditions may be required to induce ring-opening compared to systems where the cyclopropane is conjugated with a carbonyl or nitro group.

Formal Cycloaddition Reactions (e.g., [3+2] pathways)

The cyclopropyl group in amine derivatives can act as a three-carbon synthon in formal cycloaddition reactions, most notably [3+2] cycloadditions to form five-membered rings. This transformation is typically initiated by a single-electron transfer (SET) from the amine, which is facilitated by photoredox catalysis or direct photoactivation. researchgate.netchemrxiv.orgnih.gov

The proposed mechanism begins with the oxidation of the amine to form a nitrogen radical cation. This intermediate triggers the homolytic cleavage of one of the distal C-C bonds of the cyclopropane ring, a process driven by the release of ring strain. chemrxiv.orgnih.gov This ring-opening generates a distonic radical cation, which can be represented as a 1,3-radical cation species. This intermediate then engages with an electron-deficient olefin (the dipolarophile) in a stepwise manner. The radical terminus adds to the olefin, creating a new carbon-centered radical, which then undergoes radical-polar crossover and subsequent cyclization to furnish the five-membered aminocyclopentane ring structure. researchgate.net

Notably, studies on N-aryl cyclopropylamines have demonstrated that these [3+2] cycloadditions can proceed even without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the amine and the olefin, which becomes photochemically active under visible or UV light. researchgate.netchemrxiv.org While the alkyl substituents on this compound may possess a higher oxidation potential than an aryl group, similar reactivity under photoredox conditions is anticipated. nih.gov

Table 1: Representative [3+2] Cycloaddition of Cyclopropylamines with Olefins
Cyclopropylamine (B47189) SubstrateOlefin PartnerConditionsProductYieldReference
N-CyclopropylanilineEthyl acrylateBlue LEDs (465 nm), MeCN, Ar atmEthyl 1-phenyl-3-aminocyclopentanecarboxylate95% researchgate.net
N-CyclopropylanilineMethyl methacrylateBlue LEDs (465 nm), MeCN, Ar atmMethyl 1-phenyl-3-amino-3-methylcyclopentanecarboxylate>99% chemrxiv.org
N-(4-Methoxyphenyl)cyclopropylamineStyreneRu(bpz)32, Visible Light, CH3NO21-(4-Methoxyphenyl)-3-amino-4-phenylcyclopentane85% nih.gov

C-C Bond Cleavage and Rearrangements

The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to C-C bond cleavage under various conditions, including thermal, acidic, or metal-catalyzed pathways. nih.govbohrium.com For cyclopropylamine derivatives, the nitrogen atom can play a crucial role in facilitating this cleavage. The synthetic utility of these reactions lies in their ability to generate 1,3-difunctionalized open-chain structures from readily available cyclic precursors. nih.govacs.org

Under photoredox catalysis, for instance, single-electron oxidation of the amine moiety can lead to a radical cation intermediate that promotes the cleavage of the cyclopropane ring. researchgate.netresearchgate.net This process allows for the regioselective introduction of nucleophiles at one terminus of the resulting three-carbon chain while the nitrogen atom remains at the other, effectively achieving a 1,3-difunctionalization. researchgate.net Mechanistic studies suggest that these reactions can proceed through an SN2-like nucleophilic attack on the cyclopropane ring activated by the radical cation formation. researchgate.net

In the presence of certain transition metals like rhodium or palladium, cyclopropylamines can undergo cleavage through pathways such as direct oxidative addition of the metal into a C-C bond or via β-carbon elimination from a metal-coordinated intermediate. bohrium.com These pathways can lead to various rearranged products, including γ-lactams through rhodium-catalyzed carbonylation. bohrium.com

Oxidation and Reduction Pathways

Oxidative Transformations of the Amine Functionality

The secondary amine in this compound is susceptible to oxidation. Flavoprotein enzymes, such as monoamine oxidases (MAO), are known to catalyze the oxidation of primary and secondary amines via a hydride transfer mechanism. nih.gov Chemical oxidation can similarly lead to the formation of an iminium ion intermediate. This electrophilic species can then be trapped by nucleophiles or undergo further reactions.

When a cyclopropyl group is attached to the amine, oxidation can trigger unique and sometimes undesirable biotransformations. hyphadiscovery.com Cytochrome P450-mediated oxidation of cyclopropylamines can result in the formation of reactive ring-opened intermediates. hyphadiscovery.com The process may initiate via single-electron transfer to form a nitrogen radical cation, leading to the rapid opening of the cyclopropyl ring. researchgate.net This generates a carbon-centered radical that can be trapped, for example by molecular oxygen, leading to oxidative cleavage of the C-N bond and release of the cyclopropyl group as an aldehyde fragment (e.g., propanal). researchgate.netresearchgate.net Alternatively, enzymatic oxidation at the α-carbon of the isobutyl or ethyl group can occur, leading to dealkylation. nih.govuomustansiriyah.edu.iq

Reductive Transformations of Amine Derivatives

The direct reduction of the secondary amine in this compound is not a typical transformation, as the amine is already in a reduced state. However, reductive pathways become relevant for derivatives of the amine, such as amides, which could be formed synthetically. The reduction of amides to amines is a fundamental transformation in organic synthesis. rsc.org

Should this compound be acylated to form its corresponding amide derivative, this amide could be reduced back to the parent amine or a related tertiary amine. Catalytic methods using hydrosilanes in the presence of transition metal catalysts (e.g., nickel, ruthenium, or cobalt) are effective for this purpose. rsc.orgnih.govresearchgate.net These reactions proceed under milder conditions than traditional stoichiometric reagents like lithium aluminum hydride, offering better functional group tolerance. researchgate.net

Another relevant process is reductive amination, where an aldehyde or ketone is condensed with an amine to form an imine or iminium ion, which is then reduced in situ. wikipedia.org For example, reacting cyclopropanecarboxaldehyde (B31225) with isobutylamine (B53898) would lead to an imine intermediate, which upon reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation, would yield a secondary amine. wikipedia.org This represents a synthetic route to compounds analogous to the title compound.

Transition Metal-Catalyzed Transformations

Cross-Coupling Reactions for Functionalization

Transition metal catalysis offers powerful tools for the functionalization of molecules like this compound at either the amine nitrogen or the cyclopropyl ring. nih.gov

Buchwald-Hartwig Amination: The N-H bond of the secondary amine can participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl or vinyl halides (or pseudohalides). wikipedia.orgrug.nlnumberanalytics.com This reaction, known as the Buchwald-Hartwig amination, is a premier method for forming C(sp²)–N bonds. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine and association with the palladium center, and finally reductive elimination to yield the N-arylated product and regenerate the catalyst. numberanalytics.comnih.gov The use of specialized phosphine (B1218219) ligands is crucial for achieving high efficiency, particularly with sterically hindered secondary amines. rug.nlacs.org

Suzuki-Miyaura Coupling: The cyclopropyl group itself can be installed or functionalized using cross-coupling chemistry. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is an extremely effective method for creating C-C bonds. nih.gov Potassium cyclopropyltrifluoroborate, a stable and easy-to-handle reagent, can be coupled with a wide range of aryl and heteroaryl chlorides under palladium catalysis to introduce a cyclopropyl moiety onto an aromatic ring. nih.govorganic-chemistry.org Conversely, a functionalized (2-bromoethyl)-cyclopropane could potentially be coupled with an isobutyl-boronic acid derivative. This methodology provides a robust route to synthesize a diverse array of substituted aryl cyclopropanes. nih.govresearchgate.netmdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling of Cyclopropyl Derivatives
Coupling Partner 1Coupling Partner 2Catalyst SystemReaction TypeProduct TypeYieldReference
Potassium cyclopropyltrifluoroborate4-ChloroacetophenonePd(OAc)2 / XPhosSuzuki-Miyaura4-Cyclopropylacetophenone99% nih.gov
Potassium cyclopropyltrifluoroborate2-ChlorobenzonitrilePd(OAc)2 / XPhosSuzuki-Miyaura2-Cyclopropylbenzonitrile99% organic-chemistry.org
Cyclopropylamine4-ChlorotoluenePd(dba)2 / adYPhosBuchwald-HartwigN-(p-tolyl)cyclopropanamine98% chemrxiv.org
Di-n-butylamineChlorobenzenePd(OAc)2 / RuPhosBuchwald-HartwigN,N-Dibutylaniline98% rug.nl

Cyclopropanation and Ring Modification Catalysis

There is currently no available scientific literature that describes the use of this compound as a catalyst or a component of a catalytic system for either cyclopropanation reactions or ring modification processes. Investigations into the reactivity of analogous N-alkyl-2-cyclopropylethylamines in these specific catalytic contexts are also absent from the public domain.

Consequently, detailed research findings, mechanistic pathways, and data tables related to the catalytic activity of this compound in these areas cannot be provided. The chemical behavior of this specific amine in the context of facilitating the formation of cyclopropane rings or catalyzing the modification of existing ring structures remains an uncharacterized area of chemical research.

Further experimental investigation would be required to determine if this compound possesses any catalytic efficacy in these domains. Such research would need to explore its potential as a ligand for transition metal catalysts commonly used in cyclopropanation, or as an organocatalyst for ring-opening or ring-closing reactions. Without such dedicated studies, any discussion of its role in catalysis would be purely speculative.

Computational and Theoretical Chemistry Investigations of 2 Cyclopropyl Ethyl Isobutyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can elucidate electronic structure, predict reactivity, and determine the most stable three-dimensional arrangements of atoms.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for a molecule like (2-Cyclopropyl-ethyl)-isobutyl-amine would typically involve optimizing its geometry to find the most stable arrangement of atoms and then calculating various electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO would likely be distributed over the alkyl framework. A smaller HOMO-LUMO gap would suggest higher reactivity. Various global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the molecule's chemical potential, hardness, and electrophilicity, offering predictions about its behavior in chemical reactions. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively high Indicates good electron-donating capability (nucleophilicity)
LUMO Energy Relatively high Suggests poor electron-accepting capability (electrophilicity)
HOMO-LUMO Gap Moderate Implies moderate kinetic stability and reactivity
HOMO Localization Primarily on the Nitrogen atom The nitrogen lone pair is the primary site for electrophilic attack

| LUMO Localization | Delocalized over the alkyl chains | The molecule is less likely to act as an electrophile |

Note: The values in this table are predictive and based on general principles of organic chemistry and FMO theory, as specific computational data for this compound is not available.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. chemrxiv.orgchemrxiv.orgnih.gov

For this compound, rotation around the C-C and C-N single bonds would lead to various conformers. The relative energies of these conformers would be influenced by steric hindrance between the bulky cyclopropyl (B3062369) and isobutyl groups, as well as torsional strain. Computational methods can systematically explore the PES to identify the global minimum energy conformation (the most stable conformer) and other low-energy conformers, along with the energy barriers for their interconversion. The most stable conformer would likely adopt a staggered arrangement that minimizes steric interactions between the alkyl groups. lumenlearning.com

Theoretical Prediction of Spectroscopic Parameters (e.g., IR frequencies, NMR chemical shifts)

Quantum chemical calculations can predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

Infrared (IR) Frequencies: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching (if a secondary amine), C-H stretching of the alkyl and cyclopropyl groups, and various bending and rocking vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be expected for the protons and carbons of the cyclopropyl, ethyl, and isobutyl groups, with their chemical shifts influenced by the electronic environment created by the nitrogen atom.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insights into static molecular properties, molecular modeling and dynamics simulations can explore the dynamic behavior of molecules over time.

Dynamics of Intramolecular Interactions

Table 2: List of Compounds Mentioned

Compound Name

Conformational Preferences and Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating molecular geometry and reactivity. wikipedia.org In this compound, hyperconjugation is a significant stabilizing interaction. This can occur between the filled C-H or C-C bonding orbitals of the alkyl groups and the anti-bonding orbital of an adjacent bond. For instance, the alignment of a C-H bond on the ethyl chain anti-periplanar to the nitrogen lone pair can lead to a stabilizing n -> σ* interaction. Similarly, the orientation of the cyclopropyl group can influence the electronic environment of the amine. The "bent" bonds of the cyclopropyl ring have significant p-character, allowing them to participate in electronic interactions with the rest of the molecule. vt.edu

Computational models can predict the relative energies of various conformers, arising from rotation around the C-N and C-C bonds. The bulky isobutyl group will likely favor a staggered conformation with respect to the ethyl chain to minimize steric hindrance. The following table illustrates a hypothetical energy landscape for key rotational conformers, as would be determined by computational chemistry.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Key Stereoelectronic Interaction
Anti~180°0.00Maximized hyperconjugation, minimized steric clash
Gauche~60°0.85Reduced steric hindrance compared to eclipsed
Eclipsed~0°4.50Significant steric repulsion

Analysis of Strain and Bonding in the Cyclopropyl Moiety

The cyclopropyl group is a hallmark of strained ring systems, and its presence in this compound imparts unique structural and electronic properties to the molecule. utexas.edu Computational chemistry provides a powerful lens through which to analyze the strain and bonding within this three-membered ring. The inherent ring strain of cyclopropane (B1198618), estimated to be around 28 kcal/mol, arises from two main sources: angle strain and torsional strain. utexas.edu

Angle strain results from the compression of the internal C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. numberanalytics.com This deviation leads to inefficient orbital overlap and weaker C-C bonds compared to acyclic alkanes. Torsional strain, also known as eclipsing strain, arises because the C-H bonds on adjacent carbon atoms are forced into an eclipsed conformation. utexas.edu

Quantum mechanical calculations can precisely quantify the bond lengths, bond angles, and electron density distribution within the cyclopropyl moiety of this compound. These calculations would likely show that the C-C bond lengths within the ring are slightly different from those in unsubstituted cyclopropane due to the electronic influence of the ethyl-amine substituent. The bond connecting the cyclopropyl ring to the ethyl chain is also of interest, as its length and strength can be influenced by hyperconjugative interactions with the rest of the molecule.

The bonding in cyclopropane is often described by the Walsh model, which depicts the sp² hybridized carbons forming the sigma framework of the ring, with the remaining p-orbitals combining to form a set of bonding and anti-bonding molecular orbitals. This model helps to explain the high p-character of the C-C bonds and the ability of the cyclopropyl group to interact with adjacent π-systems or, in this case, the nitrogen lone pair through space.

Below is a table summarizing typical bond parameters for a cyclopropyl group, which would be refined by specific computational analysis of this compound.

ParameterTypical Value in Unsubstituted CyclopropanePredicted Value in this compoundReason for Predicted Change
C-C Bond Length (Å)1.510~1.512 (adjacent to substituent), ~1.508 (distal)Electronic effects of the substituent
C-C-C Bond Angle (°)60~60Ring constraint
Strain Energy (kcal/mol)~27.5~27.0Minor stabilization from hyperconjugation

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. arxiv.org For this compound, theoretical investigations can map out the potential energy surfaces for various transformations, identifying transition states, intermediates, and the associated activation energies. researchgate.net This allows for the prediction of the most favorable reaction pathways.

One area of interest would be reactions involving the nitrogen atom, such as N-alkylation or protonation. Computational models can determine the proton affinity of the amine and the transition state structures for its reactions with electrophiles. The steric hindrance imposed by the isobutyl and cyclopropyl-ethyl groups would be a key factor in determining the activation barriers for such reactions.

Another fascinating area for computational study is the reactivity of the cyclopropyl ring itself. Due to its inherent strain, the cyclopropyl group can undergo ring-opening reactions under certain conditions, for example, in the presence of electrophiles or transition metals. acs.org Computational methods can be used to model the mechanism of such a ring-opening, determining whether it proceeds through a concerted or stepwise pathway and identifying the structure of the resulting carbocationic or radical intermediates.

For instance, a hypothetical acid-catalyzed ring-opening could be modeled. The initial protonation of the cyclopropyl ring would lead to a corner-protonated or edge-protonated species, followed by the cleavage of a C-C bond to form a more stable carbocation. The activation energies for these steps can be calculated to assess the feasibility of the reaction.

The following table provides a hypothetical comparison of activation energies for different potential reaction pathways, as might be determined through computational analysis.

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)Key Intermediate
N-ProtonationDirect proton transfer~2-5Ammonium (B1175870) cation
N-MethylationSN2 reaction with CH3I~15-20Pentacoordinate transition state
Acid-catalyzed ring openingProtonation followed by C-C cleavage>30Secondary carbocation

Applications and Advanced Research Directions in Chemical Sciences

Building Block in Complex Organic Synthesis

The cyclopropane (B1198618) ring is a highly strained, three-membered carbocycle that behaves in many ways like a C=C double bond, making it a versatile functional group in organic synthesis. Molecules containing a cyclopropyl (B3062369) group, such as (2-Cyclopropyl-ethyl)-isobutyl-amine, are valuable building blocks for constructing more complex molecular architectures. researchgate.net The amine functionality provides a nucleophilic center and a site for further functionalization, enabling its incorporation into a wide array of larger molecules.

The value of amines as building blocks is well-established, with their nucleophilicity being key to forming carbon-nitrogen bonds, which are fundamental to a vast number of pharmaceuticals and biologically active compounds. scripps.edunih.gov The presence of the cyclopropyl group introduces unique reactivity. For instance, the ring can be opened under specific catalytic conditions to yield linear chains with defined stereochemistry. Transition metal-catalyzed reactions involving cyclopropyl imines have been shown to produce seven-membered heterocyclic rings known as dihydroazepines, demonstrating the utility of the cyclopropyl group in cycloaddition reactions. nih.govresearchgate.net

The combination of the reactive cyclopropyl ring and the versatile amine group in this compound makes it a potentially valuable intermediate for synthesizing:

Novel Heterocycles: The amine can be used to form an initial heterocyclic ring, with the cyclopropyl group serving as a latent functional group for subsequent ring-expansion or rearrangement reactions. scripps.eduresearchgate.net

Pharmaceutical Scaffolds: Alicyclic amines with restricted conformations are increasingly popular in drug design. enamine.net The rigid cyclopropyl group, combined with the bulkier isobutyl substituent, can help control the three-dimensional shape of a drug candidate, potentially improving its binding affinity and pharmacokinetic properties. enamine.net

Chiral Molecules: The amine can serve as a handle for attaching chiral auxiliaries, enabling diastereoselective reactions on other parts of the molecule. Subsequent removal of the auxiliary would provide enantiomerically enriched products. researchgate.net

Ligand Design in Transition Metal and Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to transition metal centers. As a secondary amine, it can serve as a bidentate or polydentate ligand precursor. The design of ligands is crucial as it governs the catalytic activity, stability, and selectivity of metal complexes. nih.gov

The structural features of this compound offer several advantages in ligand design:

Steric Hindrance: The bulky isobutyl group can create a specific steric environment around the metal center, influencing the substrate's approach and enhancing selectivity in catalytic reactions.

Electronic Tuning: The cyclopropyl group, with its partial π-character, can electronically influence the metal center, modulating its reactivity.

Chirality: Derivatization of the amine can lead to the synthesis of chiral ligands. C₂-symmetric chiral ligands, for example, are highly effective in asymmetric catalysis, leading to high enantioselectivity in reactions. mdpi.comresearchgate.net While the parent amine is achiral, it can be a precursor to more complex chiral structures.

This amine could be incorporated into larger ligand frameworks, such as pincer ligands or macrocycles, which are known to form highly stable and reactive complexes with a variety of transition metals, including rhodium, iridium, and palladium. nih.govresearchgate.net

Table 1: Potential Coordination Modes of this compound Derivatives

Derivative TypePotential DenticityCoordinating AtomsTarget Metal ExamplesPotential Application
Unmodified AmineMonodentateNPd, Rh, CuBasic catalysis, precursor
Amino-alcoholBidentateN, OTi, Zn, RuAsymmetric transfer hydrogenation
Diamine DerivativeBidentateN, N'Rh, Ir, NiAsymmetric synthesis
Pincer LigandTridentateC, N, C or P, N, PPd, Pt, RuC-H activation, cross-coupling

Organocatalysis and Chiral Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthesis. Chiral secondary amines are prominent organocatalysts, particularly in enamine and iminium ion catalysis, which are powerful methods for the asymmetric functionalization of carbonyl compounds.

This compound, as a secondary amine, is a direct precursor for such catalytic applications. It can be used to generate transient enamines or iminium ions with aldehydes and ketones. While the parent compound is achiral, its framework is suitable for the development of chiral catalysts. For example, introducing a stereocenter, perhaps on the isobutyl group or by creating a more rigid, chiral bicyclic structure derived from the parent amine, could yield a potent asymmetric catalyst. mdpi.com

The development of novel chiral amines and their derivatives is a continuous effort in catalysis. The unique steric and electronic profile imparted by the cyclopropyl and isobutyl groups could lead to catalysts with novel reactivity or selectivity profiles compared to more common proline or diarylprolinol ether-based catalysts.

Advanced Materials Science Applications

The structural components of this compound suggest its potential utility in the synthesis of advanced functional materials.

Poly(2-oxazoline)s (POx) are a versatile class of polymers known for their biocompatibility, stealth behavior similar to polyethylene (B3416737) glycol (PEG), and tunable properties. sigmaaldrich.com They are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. nih.govwikipedia.org The properties of the final polymer, such as its solubility and thermal responsiveness, can be precisely controlled by the nature of the side chain on the monomer. sigmaaldrich.commdpi.com

Research has specifically highlighted the properties of poly(2-cyclopropyl-2-oxazoline) (PcPrOx). This polymer is amorphous, exhibits a reversible phase transition in solution (thermoresponsiveness), and has a glass transition temperature (Tg) of around 80 °C, which is advantageous for biomedical applications. researchgate.net Furthermore, copolymerizing 2-cyclopropyl-2-oxazoline with 2-ethyl-2-oxazoline (B78409) allows for the fine-tuning of the lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. researchgate.net

This compound could be integrated into POx chemistry in several ways:

As a Polymerization Initiator: Secondary amines can initiate the CROP of 2-oxazolines, incorporating the cyclopropyl-ethyl-isobutyl group at the beginning of the polymer chain.

As a Terminating Agent: The amine can be used to terminate a living polymerization, placing the functional group at the end of the polymer chain.

For Post-Polymerization Modification: Polymers containing reactive side chains (e.g., esters) can be functionalized by direct amidation with this compound, introducing the cyclopropyl moiety along the polymer backbone. sigmaaldrich.com

The incorporation of this amine would introduce both the rigid, somewhat hydrophobic cyclopropyl group and the bulky isobutyl group, which could significantly influence the polymer's self-assembly behavior, thermal properties, and interactions with biological systems.

Table 2: Comparison of Side-Chain Effects on Poly(2-oxazoline) Properties

2-SubstituentPolymer AbbreviationKey PropertyPotential Influence of Amine Moiety
MethylPMeOxHydrophilicN/A
EthylPEtOxThermoresponsiveN/A
IsopropylPiPrOxThermoresponsive (low LCST)N/A
n-PropylPnPrOxThermoresponsiveN/A
CyclopropylPcPrOxThermoresponsive, high Tg. researchgate.netIncorporation via amine could modify self-assembly and Tg.

The application of a simple aliphatic amine like this compound in electronic and optical materials is less direct. However, amine derivatives are frequently used as components in organic light-emitting diodes (OLEDs), often as part of hole-transporting layers or as functional groups in emissive materials. The cyclopropyl group's strained nature and sigma-aromaticity could subtly influence the electronic properties of a larger conjugated system if incorporated correctly.

More plausibly, the amine could serve as a building block for creating ligands for photoluminescent metal complexes, such as those based on iridium(III). The ligand sphere is paramount in tuning the emission color, quantum efficiency, and stability of these emitters. nih.gov By incorporating the amine into a bidentate or tridentate ligand structure, the specific steric and electronic environment provided by the cyclopropyl and isobutyl groups could be used to fine-tune the photophysical properties of the resulting metal complex. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Host-guest chemistry, a central concept in this field, describes the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orgnih.gov

This compound has several features that make it a candidate for studies in supramolecular chemistry:

Hydrogen Bonding: The secondary amine group is both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair), allowing it to participate in predictable, directional interactions.

Guest Potential: The molecule's size and shape, defined by the compact cyclopropyl ring and the more flexible isobutyl group, would determine its ability to fit within the cavities of host molecules like cyclodextrins, calixarenes, or cucurbiturils. wikipedia.orgnih.gov The hydrophobic alkyl parts would likely favor inclusion in the nonpolar cavities of these hosts in aqueous solutions.

Host Precursor: The amine could be used as a building block to construct larger, more complex host molecules. For example, it could be attached to a calixarene (B151959) or resorcinarene (B1253557) scaffold, with the cyclopropyl and isobutyl groups projecting into or away from the host's cavity, thereby modifying its size, shape, and guest-binding properties. rsc.org

The study of such host-guest systems could be probed by techniques like NMR or FTIR spectroscopy to understand the dynamics and strength of the non-covalent interactions at play. chemrxiv.org

Advanced Separation and Purification Technologies for Chiral Forms

The isolation of individual enantiomers from a racemic mixture of this compound is a critical step for its potential applications in various fields of chemical science. As a chiral secondary amine, its enantiomers can exhibit different biological activities and chemical properties. Advanced separation and purification technologies, primarily chiral chromatography, are instrumental in achieving high enantiomeric purity. These methods rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, leading to differential retention and, thus, separation.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the chiral resolution of amines. chromatographyonline.commdpi.com The success of these separations is highly dependent on the choice of the chiral stationary phase (CSP) and the optimization of the mobile phase conditions.

For a secondary amine like this compound, polysaccharide-based CSPs are often a first choice for method development. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of chiral recognition capabilities through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Another effective class of CSPs for the separation of amines is cyclofructan-based columns. chromatographyonline.com Furthermore, crown ether-derived stationary phases have shown particular promise for the resolution of primary amines and may also be applicable to secondary amines, often requiring an acidic mobile phase to facilitate the necessary interactions for chiral recognition. wiley.com

The composition of the mobile phase plays a pivotal role in modulating the retention and enantioselectivity of the separation. In normal-phase HPLC, a non-polar solvent like hexane (B92381) is typically used with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). For basic analytes like amines, the addition of a small amount of a basic or acidic additive to the mobile phase is often necessary to improve peak shape and resolution. nih.gov For instance, additives like diethylamine (B46881) (DEA) can help to minimize undesirable interactions with the silica support, while acidic additives can be used to form ion pairs with the amine, which can then be separated on the CSP. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chromatographyonline.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, typically modified with a small amount of an organic solvent (e.g., methanol, ethanol). Similar to HPLC, additives are crucial for the successful chiral separation of amines in SFC.

The following data tables illustrate typical starting conditions and expected results for the chiral separation of a compound structurally similar to this compound on different chiral stationary phases. The data is representative of findings for the separation of chiral secondary amines and serves as a guide for method development.

Table 1: Representative HPLC Conditions for Chiral Separation of a Secondary Amine

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Cyclofructan-basedCrown Ether-based
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm150 mm x 3.0 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Methanol/Trifluoroacetic Acid/Triethylamine (100:0.1:0.1, v/v/v)Methanol/Trifluoroacetic Acid (100:0.1, v/v)
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Temperature 25 °C30 °C20 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Expected Retention Time (min) Enantiomer 1: 8.5Enantiomer 2: 10.2Enantiomer 1: 6.3Enantiomer 2: 7.1Enantiomer 1: 9.8Enantiomer 2: 11.5
Expected Resolution (Rs) > 2.0> 1.8> 2.2

Table 2: Representative SFC Conditions for Chiral Separation of a Secondary Amine

ParameterCondition 1Condition 2
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Cyclofructan-based
Column Dimensions 100 mm x 3.0 mm, 3 µm150 mm x 4.6 mm, 5 µm
Mobile Phase CO2/Methanol with 0.2% Diethylamine (70:30, v/v)CO2/Methanol with 0.3% Trifluoroacetic Acid and 0.2% Triethylamine (85:15, v/v)
Flow Rate 3.0 mL/min4.0 mL/min
Back Pressure 150 bar120 bar
Temperature 35 °C40 °C
Detection UV at 220 nmUV at 220 nm
Expected Retention Time (min) Enantiomer 1: 2.1Enantiomer 2: 2.8Enantiomer 1: 3.5Enantiomer 2: 4.1
Expected Resolution (Rs) > 2.5> 1.9

In addition to chromatographic methods, kinetic resolution is another advanced technique for separating enantiomers. This can be achieved through enzymatic or chemical catalysis, where one enantiomer reacts at a different rate than the other, allowing for the separation of the unreacted enantiomer or the product. acs.orgmdpi.comethz.ch For secondary amines, lipase-catalyzed acylation is a common approach. mdpi.com

The development of an effective chiral separation method for this compound would require systematic screening of various CSPs and mobile phase conditions to achieve the desired selectivity and resolution. The data from such studies are crucial for scaling up the separation to a preparative scale for the isolation of larger quantities of the pure enantiomers for further research.

Conclusion and Future Research Perspectives for 2 Cyclopropyl Ethyl Isobutyl Amine

Synthesis of Key Academic Contributions and Research Gaps

The cyclopropylamine (B47189) motif is a well-established pharmacophore in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency. rsc.orghyphadiscovery.comscientificupdate.comsemanticscholar.org Extensive research has focused on the synthesis and application of various cyclopropylamine derivatives in drug discovery. acs.orgnih.gov These compounds are integral to a range of therapeutic agents, including antivirals, antidepressants, and anticancer drugs. longdom.org The strained three-membered ring of cyclopropylamine contributes to its unique chemical reactivity, making it a valuable intermediate in organic synthesis. longdom.orgguidechem.com

Despite the wealth of knowledge on cyclopropylamines, there is a noticeable lack of specific studies on N-alkylated 2-cyclopropylethylamines, such as (2-Cyclopropyl-ethyl)-isobutyl-amine. The current body of literature primarily focuses on cyclopropylamines where the amino group is directly attached to the cyclopropane (B1198618) ring. This presents a significant research gap, as the introduction of an ethyl spacer between the cyclopropyl (B3062369) ring and the nitrogen atom, along with N-alkylation, could modulate the compound's physicochemical properties and biological activity in novel ways. The isobutyl group, with its moderate steric bulk, could further influence receptor binding and metabolic pathways.

A summary of key research areas for related compounds and the corresponding gaps for this compound is presented below:

Research Area for Related CompoundsResearch Gap for this compound
Extensive synthesis methodologies for cyclopropylamines. acs.orgnih.govLack of optimized and reported synthesis routes.
In-depth studies on the metabolic pathways of cyclopropylamines in drug candidates. hyphadiscovery.comNo metabolic profiling or stability studies have been conducted.
Widespread use as a rigid scaffold in medicinal chemistry to explore structure-activity relationships. rsc.orgscientificupdate.comThe conformational effects of the 2-cyclopropylethyl scaffold remain unexplored.
Investigations into ring-opening and cycloaddition reactions of aminocyclopropanes. acs.orgacs.orgThe reactivity of the cyclopropyl group in this specific arrangement has not been investigated.

Unexplored Reactivity and Derivatization Opportunities

The chemical character of this compound is dictated by the interplay between the secondary amine and the cyclopropyl group. The secondary amine offers a nucleophilic center and a site for further functionalization.

Unexplored Reactivity:

Oxidative Reactions: While the metabolism of some cyclopropylamines is known to involve cytochrome P450-mediated oxidation that can lead to ring opening, the specific oxidative stability of a 2-cyclopropylethylamine (B1278486) derivative is unknown. hyphadiscovery.com Investigating its behavior with various oxidizing agents could reveal novel transformation pathways.

Cycloaddition Reactions: Cyclopropyl imines and ketones are known to participate in [3+2] cycloaddition reactions. acs.org It would be of interest to explore if the amine functionality in this compound can be temporarily converted to an imine to facilitate such cycloadditions, leading to the formation of complex heterocyclic systems.

Ring-Opening Reactions: The strained cyclopropane ring can undergo cleavage under certain conditions, such as in the presence of Lewis acids or through transition-metal catalysis. acs.orgthieme-connect.com The influence of the N-isobutyl-ethylamine substituent on the regioselectivity and stereoselectivity of such ring-opening reactions is an unexplored area.

Derivatization Opportunities:

The secondary amine in this compound is a prime handle for derivatization, allowing for the synthesis of a library of new compounds with potentially diverse applications.

Derivatization ReactionPotential ReagentsPotential Products and Applications
Acylation Acyl chlorides, anhydridesAmides, which are common motifs in pharmaceuticals and polymers.
Alkylation/Arylation Alkyl halides, aryl halidesTertiary amines with modulated basicity and lipophilicity.
Sulfonylation Sulfonyl chloridesSulfonamides, a class of compounds with a broad range of biological activities.
Formation of Ureas and Carbamates Isocyanates, chloroformatesUreas and carbamates, which can act as hydrogen bond donors and acceptors in biological systems.

Potential for Interdisciplinary Collaborations in Material and Synthetic Chemistry

The unique structural features of this compound open avenues for collaboration between different fields of chemistry.

Material Chemistry:

The incorporation of the rigid cyclopropyl group can influence the physical properties of polymers. longdom.org this compound could be explored as a monomer or a modifying agent in polymer synthesis. For instance, its derivatization into a polymerizable monomer, such as an acrylamide, could lead to polymers with unique thermal and mechanical properties. The amine functionality could also be used to cross-link polymer chains or to functionalize surfaces, creating materials with tailored properties for applications in coatings, adhesives, or drug delivery systems.

Synthetic Chemistry:

As a building block, this compound can be utilized in the synthesis of more complex molecules. Its distinct steric and electronic profile could be advantageous in asymmetric synthesis, where it could act as a chiral auxiliary or a ligand for metal catalysts after appropriate modification. The development of novel synthetic methodologies centered around the reactivity of this compound could be a fruitful area of research. For example, exploring its use in multicomponent reactions could provide efficient routes to novel molecular scaffolds.

Q & A

Q. What are the key synthetic routes for (2-Cyclopropyl-ethyl)-isobutyl-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two steps:

Cyclopropane Introduction : Alkylation of a cyclopropane precursor (e.g., cyclopropylmethyl halide) with a nitrile or amine group.

Amine Functionalization : Alkylation or reductive amination to introduce the isobutyl group.

Critical factors include:

  • Reagent Selection : For cyclopropane formation, Grignard reagents or transition-metal catalysts (e.g., palladium) optimize ring closure .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine alkylation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm). The ethyl-isobutyl amine chain shows signals at δ 1.2–1.5 ppm (CH2) and δ 2.5–3.0 ppm (N–CH2) .
    • ¹³C NMR : Cyclopropyl carbons resonate at δ 8–12 ppm; amine-bearing carbons at δ 40–50 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 156.2 (calculated for C9H19N) confirms molecular weight .
  • IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1200–1250 cm⁻¹) validate the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

Methodological Answer: Contradictions often arise from undocumented reaction variables. A systematic approach includes:

Parameter Comparison : Tabulate reagents, solvents, temperatures, and catalysts from conflicting studies .

Statistical Design : Use factorial experiments (e.g., ANOVA) to isolate critical variables (e.g., solvent purity, reaction time) .

Reproducibility Tests : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized equipment) .

Q. Example Workflow :

  • Step 1 : Identify outliers in reported yields (e.g., 60% vs. 85%).
  • Step 2 : Vary one parameter (e.g., solvent) while holding others constant.
  • Step 3 : Apply regression analysis to quantify parameter impact .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for enantioselective hydrogenation of imine intermediates (≥90% ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Chromatography : Chiral stationary phases (e.g., cellulose derivatives) separate enantiomers post-synthesis .

Q. Critical Considerations :

  • Temperature : Lower temperatures (e.g., –20°C) enhance catalyst selectivity .
  • Substrate Purity : Remove racemizing agents (e.g., trace acids) before asymmetric steps .

Q. How do computational models aid in predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Predict cyclopropane ring strain (≈27 kcal/mol) and amine basicity (pKa ≈ 10.2) .
  • MD Simulations : Model degradation pathways (e.g., hydrolysis at pH < 3) .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel routes (e.g., via Heck coupling) .

Q. Validation Protocol :

Compare computed spectra (e.g., NMR chemical shifts) with experimental data .

Use Arrhenius plots to validate predicted degradation rates .

Q. What methodological considerations are critical when designing kinetic studies for the degradation pathways of this compound?

Methodological Answer:

  • Sampling Frequency : Collect data at logarithmic intervals (e.g., 0, 1, 3, 6, 12 hrs) to capture rapid initial degradation .
  • Control Variables : Maintain constant pH, temperature (±0.5°C), and ionic strength .
  • Analytical Validation : Use LC-MS/MS to quantify degradation products (limit of detection ≤ 0.1 µg/mL) .

Q. Example Kinetic Model :

  • Pseudo-First-Order Assumption : Plot ln(concentration) vs. time to calculate rate constants (kobs) .

Q. How should researchers approach the integration of contradictory bioactivity data from in vitro versus in silico studies on this compound?

Methodological Answer:

  • Data Triangulation : Compare in vitro IC50 values (e.g., enzyme inhibition) with in silico docking scores (e.g., AutoDock Vina) .
  • Error Analysis : Quantify assay variability (e.g., CV > 15% invalidates in vitro data) .
  • Mechanistic Modeling : Use QSAR to reconcile discrepancies (e.g., steric effects in binding pockets) .

Q. Case Study :

  • Conflict : In silico predicts high binding affinity (Ki = 10 nM), but in vitro shows weak activity (IC50 = 1 µM).
  • Resolution : Test for assay interference (e.g., compound aggregation) via dynamic light scattering .

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